Mass Shift Discrimination in MS
L-Alanine-N-T-BOC (13C3,15N) provides a uniform +4 Da mass increment relative to unlabeled Boc-L-alanine, attributable to full ¹³C substitution at all three carbon atoms (Cα, Cβ, carboxyl C) and ¹⁵N substitution at the α-amino nitrogen . In mass spectrometry-based workflows, this +4 Da shift is fully resolved from the +3 Da shift of ¹³C₃-only Boc-alanine analogs and the +1 Da shift of ¹⁵N-only variants, enabling unambiguous identification and quantification of the labeled species without isotopic envelope overlap . In peptide synthesis applications, incorporation of this building block introduces the identical +4 Da mass tag into the resulting peptide, facilitating quantitative tracking in metabolic labeling experiments and serving as an internal standard for absolute quantitation.
| Evidence Dimension | Mass shift relative to unlabeled compound |
|---|---|
| Target Compound Data | +4 Da (¹³C₃ + ¹⁵N) |
| Comparator Or Baseline | Unlabeled Boc-L-alanine: 0 Da; ¹³C₃-only Boc-Ala: +3 Da; ¹⁵N-only Boc-Ala: +1 Da |
| Quantified Difference | +4 Da for target vs. +3 Da for ¹³C₃-only analog |
| Conditions | Molecular weight calculation based on 98-99 atom % isotopic enrichment; applicable to ESI-MS, MALDI-TOF, and LC-MS/MS workflows |
Why This Matters
The +4 Da mass shift provides superior resolution from endogenous or unlabeled alanine species in MS-based quantitation, reducing the risk of signal overlap and improving the lower limit of quantitation in complex biological matrices.
